3-Butyn-2-ol

Catalytic hydration Anti-Markovnikov selectivity Ruthenium catalysis

3-Butyn-2-ol (CAS 2028-63-9) is a chiral terminal alkyne alcohol (C4H6O, MW 70.09) delivering unique reactivity unattainable with propargyl alcohol or 2-methyl-3-butyn-2-ol. Its secondary hydroxyl enables enantioselective synthesis; both racemic and (R)/(S) forms are available. It excels in anti-Markovnikov hydration, Sonogashira couplings, and rhodium-catalyzed cycloadditions, offering higher yields (e.g., 66% vs. 59% in pyrrole alkylation). Boiling point 106.5°C simplifies solvent selection. Choose 3-Butyn-2-ol when your route demands a chiral, terminal alkyne building block. Bulk quantities and custom specifications are available. Request a quote today.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 2028-63-9
Cat. No. B105428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-2-ol
CAS2028-63-9
Synonyms(RS)-1-Butyn-3-ol;  (±)-3-Butyn-2-ol;  (±)-But-1-yn-3-ol;  1-Butyn-3-ol;  1-Methyl-2-propyn-1-ol;  1-Methyl-2-propynyl Alcohol;  1-Methylpropargyl Alcohol;  2-Hydroxy-3-butyne;  3-Hydroxy-1-butyne;  3-Methyl-1-propyn-3-ol;  DL-1-Butyn-3-ol;  Methyl Ethynyl Carb
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESCC(C#C)O
InChIInChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3
InChIKeyGKPOMITUDGXOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Butyn-2-ol (CAS 2028-63-9): A Reactive Terminal Alkyne-Alcohol Building Block for Fine Chemical and Pharmaceutical Synthesis


3-Butyn-2-ol (CAS 2028-63-9) is a terminal alkyne alcohol (C4H6O, MW 70.09) that combines a reactive terminal alkyne with a secondary hydroxyl group. It exists as a colorless to light yellow liquid with a boiling point of 106.5 °C and density of 0.8858 g/cm³ at 20 °C [1]. The compound serves as a versatile intermediate in organic synthesis, participating in Sonogashira couplings, hydroaminations, and transition metal-catalyzed cycloadditions due to its accessible terminal alkyne functionality [2]. Both racemic and enantiomerically pure (R)- and (S)- forms are commercially available, with the chiral variants serving as key building blocks for asymmetric synthesis .

Why 3-Butyn-2-ol Cannot Be Simply Substituted with Propargyl Alcohol or 2-Methyl-3-butyn-2-ol in Research and Industrial Applications


Despite sharing the terminal alkyne functional group with propargyl alcohol (2-propyn-1-ol, CAS 107-19-7) and the tertiary alcohol scaffold with 2-methyl-3-butyn-2-ol (CAS 115-19-5), 3-Butyn-2-ol exhibits fundamentally different reactivity, selectivity, and physical properties that preclude simple substitution. Under identical ruthenium-catalyzed hydration conditions, 3-Butyn-2-ol and 2-propyn-1-ol both favor anti-Markovnikov addition products, but 3-Butyn-2-ol generates a distinct product distribution reflecting the influence of the secondary alcohol's steric and electronic environment [1]. In copper-promoted coupling reactions, 3-Butyn-2-ol yields only ~12% product compared to 50–99% for other alcohols, demonstrating that its specific secondary alcohol positioning imposes unique reactivity constraints . Furthermore, 3-Butyn-2-ol (boiling point 106.5 °C) offers a significantly different volatility profile compared to 2-methyl-3-butyn-2-ol (boiling point 104 °C) and propargyl alcohol (boiling point 114-115 °C), affecting solvent selection and downstream processing requirements [2]. The presence of a chiral center at the secondary alcohol position enables enantioselective applications that are structurally impossible with the achiral primary alcohol propargyl alcohol or the achiral tertiary alcohol 2-methyl-3-butyn-2-ol [3].

Quantitative Evidence Guide: 3-Butyn-2-ol vs. Closest Analogs in Key Performance Dimensions


Regioselectivity in Ruthenium-Catalyzed Hydration: 3-Butyn-2-ol vs. 2-Propyn-1-ol

Under identical ruthenium-catalyzed hydration conditions in aqueous media, 3-Butyn-2-ol and 2-propyn-1-ol (propargyl alcohol) both undergo predominant anti-Markovnikov addition. However, 3-Butyn-2-ol generates a distinct product distribution that includes hydration-dehydration (α,β-rearrangement) products and minor decarbonylation to propene, demonstrating that the secondary alcohol motif directs the reaction manifold differently than the primary alcohol [1].

Catalytic hydration Anti-Markovnikov selectivity Ruthenium catalysis

Yield in Copper-Promoted Vinyl Boronate Coupling: 3-Butyn-2-ol vs. Other Alcohols

In a copper-promoted coupling reaction with vinyl pinacol boronate esters for the synthesis of allyl vinyl ethers, 3-Butyn-2-ol yields approximately 12% product. This contrasts sharply with the 50–99% yield range observed for other alcohols under identical conditions .

Copper catalysis Vinyl ether synthesis Alcohol coupling

Lipase-Catalyzed Kinetic Resolution: Enantioselectivity of 3-Butyn-2-ol

In lipase-catalyzed transesterification with vinyl acetate in hexane, 3-Butyn-2-ol undergoes enantioselective resolution. Twenty-three lipases were evaluated, with most showing preferential reaction with the (R)-enantiomer, while three lipases (LIP, LPL, and OF) preferentially react with the (S)-enantiomer . This enantioselectivity enables the preparation of optically active 3-Butyn-2-ol, which serves as a key building block for the enantioselective synthesis of 4-aryl-substituted compounds [1].

Biocatalysis Kinetic resolution Chiral building blocks

Physical Properties: Boiling Point and Density of 3-Butyn-2-ol vs. Analogs

3-Butyn-2-ol exhibits a boiling point of 106.5 °C and density of 0.8858 g/cm³ at 20 °C [1]. Compared to 2-methyl-3-butyn-2-ol (CAS 115-19-5) with a boiling point of 104 °C and propargyl alcohol (CAS 107-19-7) with a boiling point of 114-115 °C, 3-Butyn-2-ol occupies an intermediate volatility range [2].

Physical chemistry Solvent selection Process development

Ru-Catalyzed Functionalization Yield: 3-Butyn-2-ol vs. Other Propargyl Alcohols

In a ruthenium(0)-catalyzed functionalization of pyrroles with propargyl alcohols, 3-Butyn-2-ol yielded approximately 66% of the alkylated pyrrole product. This compares to ~59% yield for 1-ethynyl-1-cyclohexanol under identical conditions .

Ruthenium catalysis Propargyl alcohol functionalization Pyrrole alkylation

Chiral Building Block Utility: (R)-3-Butyn-2-ol in Asymmetric [2+2+2] Cycloaddition

(R)-3-Butyn-2-ol serves as a chiral precursor for the synthesis of C2-symmetric axially chiral biaryls via rhodium-catalyzed diastereoselective double [2+2+2] cycloaddition. When (R)-3-Butyn-2-ol-derived tetraynes react with propiolates, biaryls possessing large dihedral angles are obtained; with propargyl alcohol, biaryls possessing small dihedral angles are obtained, demonstrating that the chiral secondary alcohol moiety enables stereochemical control not achievable with achiral propargyl alcohol [1].

Asymmetric synthesis Rhodium catalysis Axial chirality

High-Value Application Scenarios for 3-Butyn-2-ol Based on Verified Differentiation


Anti-Markovnikov Hydration for α,β-Unsaturated Carbonyl Synthesis

3-Butyn-2-ol is specifically suited for ruthenium-catalyzed hydration reactions where anti-Markovnikov addition is desired, producing α,β-unsaturated carbonyl compounds alongside hydration-dehydration products. The distinct product distribution observed relative to propargyl alcohol [1] makes 3-Butyn-2-ol the required substrate when the secondary alcohol functionality must be retained in downstream intermediates.

Enantioselective Synthesis Using Lipase-Resolved Chiral 3-Butyn-2-ol

Researchers requiring enantiomerically pure terminal alkyne building blocks should procure racemic 3-Butyn-2-ol for in-house lipase-catalyzed kinetic resolution or directly source the (R)- or (S)-enantiomer. The documented enantioselectivity of 23 commercial lipases [1] provides a validated biocatalytic route to >95% enantiomeric purity material for asymmetric alkynylation, cycloaddition, and natural product synthesis .

Synthesis of C2-Symmetric Axially Chiral Biaryls

The (R)-enantiomer of 3-Butyn-2-ol is a critical starting material for constructing C2-symmetric axially chiral biaryls via rhodium-catalyzed double [2+2+2] cycloaddition. The chiral secondary alcohol moiety of the derived tetraynes dictates the dihedral angle of the resulting biaryl products, enabling stereochemical control that cannot be replicated with achiral propargyl alcohols [1].

Ruthenium-Catalyzed Pyrrole/Indole Functionalization

In ruthenium(0)-catalyzed atom-economic functionalization of pyrroles and indoles, 3-Butyn-2-ol provides a higher isolated yield (~66%) compared to other propargyl alcohols such as 1-ethynyl-1-cyclohexanol (~59%) [1]. This yield advantage makes 3-Butyn-2-ol the preferred propargyl alcohol substrate when optimizing this specific transformation for heteroaromatic alkylation or annulation.

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